N-(piperidin-1-ylmethyl)pyridine-3-carboxamide
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Overview
Description
N-(piperidin-1-ylmethyl)pyridine-3-carboxamide is a compound that features a piperidine ring attached to a pyridine ring via a carboxamide linkage. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide typically involves the reaction of piperidine with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between piperidine and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-1-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid, while reduction may produce N-(piperidin-1-ylmethyl)pyridine-3-methanol .
Scientific Research Applications
N-(piperidin-1-ylmethyl)pyridine-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide: Lacks the piperidine moiety but shares the pyridine carboxamide structure.
N-(piperidin-1-ylmethyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
N-(piperidin-1-ylmethyl)pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position
Uniqueness
N-(piperidin-1-ylmethyl)pyridine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(piperidin-1-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-5-4-6-13-9-11)14-10-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,14,16) |
InChI Key |
PCADOPGPQIAFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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